molecular formula C17H18O6 B5873683 methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

Cat. No. B5873683
M. Wt: 318.32 g/mol
InChI Key: TZOIQTSKYTZPQM-UHFFFAOYSA-N
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Description

Methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate, commonly known as MDOPA, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

MDOPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. MDOPA has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of MDOPA is not fully understood. However, it has been proposed that MDOPA exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. MDOPA has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MDOPA has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. MDOPA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, MDOPA has been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

MDOPA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability under various conditions. However, MDOPA also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

MDOPA has significant potential for future research and development. Some of the future directions for MDOPA research include:
1. Investigating the structure-activity relationship of MDOPA and its derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of MDOPA in vivo to determine its efficacy and safety as a therapeutic agent.
3. Exploring the potential of MDOPA as a lead compound for the development of new drugs for the treatment of various diseases.
4. Investigating the mechanism of action of MDOPA in more detail to identify new targets for drug discovery.
5. Developing new synthetic routes for the production of MDOPA and its derivatives to improve the yield and purity of the compound.
In conclusion, MDOPA is a synthetic chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and pharmacological properties make it an attractive compound for drug discovery and development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for therapeutic use.

Synthesis Methods

MDOPA can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then reacted with 2-bromo-1-(2-oxopropoxy)ethane in the presence of a base to form the desired product, MDOPA. The overall yield of the synthesis is approximately 50%.

properties

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9(18)8-22-14-6-5-12-10(2)13(7-15(19)21-4)17(20)23-16(12)11(14)3/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOIQTSKYTZPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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